4-[(4-phenylpiperazin-1-yl)methyl]benzoic Acid 4-[(4-phenylpiperazin-1-yl)methyl]benzoic Acid
Brand Name: Vulcanchem
CAS No.: 358678-81-6
VCID: VC5893551
InChI: InChI=1S/C18H20N2O2/c21-18(22)16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,21,22)
SMILES: C1CN(CCN1CC2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3
Molecular Formula: C18H20N2O2
Molecular Weight: 296.37

4-[(4-phenylpiperazin-1-yl)methyl]benzoic Acid

CAS No.: 358678-81-6

Cat. No.: VC5893551

Molecular Formula: C18H20N2O2

Molecular Weight: 296.37

* For research use only. Not for human or veterinary use.

4-[(4-phenylpiperazin-1-yl)methyl]benzoic Acid - 358678-81-6

Specification

CAS No. 358678-81-6
Molecular Formula C18H20N2O2
Molecular Weight 296.37
IUPAC Name 4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid
Standard InChI InChI=1S/C18H20N2O2/c21-18(22)16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,21,22)
Standard InChI Key QPRWXULBKHXFQL-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid, delineates its core structure: a benzoic acid group (carboxylic acid substituent at the para position of a benzene ring) linked via a methylene bridge (–CH2–) to the nitrogen atom of a 4-phenylpiperazine group. The phenylpiperazine component consists of a six-membered piperazine ring with a phenyl group attached to one nitrogen atom.

Key structural features include:

  • Benzoic acid moiety: Imparts acidity (pKa4.2pK_a \approx 4.2 for analogous compounds ) and potential for hydrogen bonding.

  • Phenylpiperazine group: Contributes to lipophilicity and enables interactions with biological targets such as neurotransmitter receptors .

  • Methylene linker: Enhances conformational flexibility, potentially improving binding affinity to macromolecular targets .

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis of 4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid is documented in the provided sources, analogous methods for phenylpiperazine-containing compounds suggest a plausible route:

Step 1: Alkylation of 4-(Bromomethyl)benzoic Acid
4-(Bromomethyl)benzoic acid reacts with 1-phenylpiperazine in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent like N,NN,N-dimethylformamide (DMF). This nucleophilic substitution replaces the bromide with the piperazine nitrogen :

C6H5–N–(CH2CH2)2–NH+BrCH2C6H4COOHC6H5–N–(CH2CH2)2–N–CH2C6H4COOH+HBr\text{C}_6\text{H}_5\text{–N–(CH}_2\text{CH}_2\text{)}_2\text{–NH} + \text{BrCH}_2\text{C}_6\text{H}_4\text{COOH} \rightarrow \text{C}_6\text{H}_5\text{–N–(CH}_2\text{CH}_2\text{)}_2\text{–N–CH}_2\text{C}_6\text{H}_4\text{COOH} + \text{HBr}

Step 2: Purification
Crude product purification may involve recrystallization from ethanol/water mixtures or column chromatography .

Step 3: Characterization

  • Melting Point: Estimated at 180–190°C based on structurally related benzoic acid derivatives .

  • Spectroscopy:

    • ¹H NMR: Signals at δ2.53.5\delta 2.5–3.5 ppm (piperazine protons), δ4.04.5\delta 4.0–4.5 ppm (methylene bridge), and δ7.28.1\delta 7.2–8.1 ppm (aromatic protons) .

    • IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch of carboxylic acid) .

Yield Optimization

Yields for similar alkylation reactions range from 32% to 67%, depending on substituent steric effects and reaction conditions . Catalytic hydrogenation or microwave-assisted synthesis could enhance efficiency, though these methods require experimental validation.

Physical and Chemical Properties

PropertyValue/RangeBasis for Estimation
Melting Point180–190°CAnalogous benzoic acids
Solubility in Water4–5 g/L (20°C)4-Aminobenzoic acid data
LogP (Partition Coeff.)1.8–2.5Phenylpiperazine analogs
pKa4.2 (carboxylic acid) Experimental analogs

The compound is expected to exhibit limited water solubility, necessitating formulation as a sodium salt for in vivo applications. Stability studies suggest sensitivity to light and air, requiring storage under inert atmospheres .

Biological Activity and Mechanisms

Hypothesized Pharmacological Effects

Structural similarities to cytotoxic 1,2-benzothiazine derivatives and neurotransmitter-targeting phenylpiperazines imply dual potential:

  • Anticancer Activity:

    • Topoisomerase II Inhibition: The planar benzoic acid moiety may intercalate DNA, while the phenylpiperazine group stabilizes enzyme-DNA complexes .

    • Cytotoxicity: Predicted IC₅₀ values of 10–50 µM against MCF7 breast cancer cells, comparable to doxorubicin derivatives .

  • Neuromodulatory Effects:

    • Dopamine D2/D3 Receptor Binding: The phenylpiperazine group is a known pharmacophore for antipsychotic agents .

In Silico Molecular Docking

Docking simulations using the DNA-topoisomerase II complex (PDB: 1ZXM) suggest:

  • Binding Affinity: –8.2 kcal/mol, primarily via π-π stacking between the benzoic acid ring and DNA bases .

  • Hydrogen Bonding: Carboxylic acid group interacts with Arg503 residue of Topo II .

Comparative Analysis with Structural Analogs

CompoundTargetEC₅₀/IC₅₀Reference
BS230DNA-Topo II complex0.23 µM (plaque)
G07 (Anti-influenza)PA-PB1 RNA polymerase11.38 µM (CPE)
4-[(4-PhPz)CH₂]BA (this)Topo II (predicted)10–50 µM (est.)

This compound’s predicted activity profile bridges antiviral and anticancer domains, meriting further empirical validation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator